molecular formula C21H24ClFN4O2 B2994996 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049574-60-8

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2994996
CAS No.: 1049574-60-8
M. Wt: 418.9
InChI Key: QDKLDEUJDWZBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 898432-26-3) is an oxalamide derivative characterized by:

  • N1-substituent: A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity.
  • N2-substituent: A 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl moiety, featuring a piperazine ring para-substituted with a fluorophenyl group.
  • Molecular formula: C22H26ClFN4O2 (MW: 432.9 g/mol).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c1-15-2-5-17(14-19(15)22)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-6-3-16(23)4-7-18/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKLDEUJDWZBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a chloro and methyl substitution on the phenyl ring, a piperazine moiety linked through an ethyl chain, and an oxalamide group. The molecular formula can be expressed as C19H22ClFN2O2C_{19}H_{22}ClFN_2O_2, with a molecular weight of approximately 364.84 g/mol.

PropertyValue
Molecular FormulaC19H22ClFN2O2
Molecular Weight364.84 g/mol
IUPAC NameN1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Synthesis

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylphenylamine with 4-fluorophenol derivatives under conditions that promote the formation of the oxalamide linkage. The reaction can be summarized as follows:

  • Formation of the Oxalamide Linkage : The amine reacts with oxalyl chloride to form an intermediate.
  • Coupling Reaction : This intermediate is then reacted with the piperazine derivative under controlled conditions to yield the final product.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide exhibit significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, which may improve binding interactions with microbial targets.

Anticancer Activity

Research has shown that this compound may possess anticancer properties, potentially acting as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide exerts its biological effects likely involves:

  • Enzyme Inhibition : By inhibiting enzymes such as DHFR, it disrupts folate metabolism, leading to reduced nucleotide synthesis.
  • Receptor Modulation : The compound may also interact with specific receptors involved in cell signaling pathways, affecting cellular responses.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that similar oxalamide compounds showed cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Testing : In vitro testing revealed that derivatives of this compound exhibited activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Comparative Analysis : A comparative study highlighted structural analogs' varying biological activities based on their substituent groups, emphasizing how modifications can significantly influence pharmacological profiles .

Comparison with Similar Compounds

Structural Analogues in the GMC Series ()

The GMC series includes oxalamides with varying aromatic substituents (Table 1). Key differences include:

  • N1-substituents : Bromophenyl (GMC-1), chloro-fluorophenyl (GMC-2), and methoxyphenyl (GMC-5).
  • N2-substituents : All GMC compounds feature a 1,3-dioxoisoindolin-2-yl group, contrasting with the target compound’s piperazine-ethyl chain.

Table 1: Comparison with GMC Series

Compound N1-Substituent N2-Substituent Key Features
Target 3-chloro-4-methylphenyl 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl Piperazine enhances receptor binding potential
GMC-1 4-bromophenyl 1,3-dioxoisoindolin-2-yl Bromine increases lipophilicity
GMC-2 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl Dual halogenation for metabolic stability

Key Insight : The target’s piperazine-ethyl chain may confer distinct pharmacokinetic properties compared to the GMC series’ dioxoisoindolinyl group, which is more rigid and electron-deficient.

Comparison with Piperazine-Containing Oxalamides ()

Piperazine derivatives are prevalent in drug design. Notable examples include:

  • CAS 1049418-06-5 : N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (MW: 410.5 g/mol), differing in the N1-substituent (4-ethylphenyl vs. 3-chloro-4-methylphenyl) and piperazine para-substitution (methoxyphenyl vs. fluorophenyl) .
  • Compound 9 () : Features a dichlorophenyl-piperazine group and a pyrazolyl moiety, highlighting the role of halogenation in enhancing binding affinity .

Impact of Substituents :

  • Methoxy (CAS 1049418-06-5) : Enhances solubility but may increase metabolic oxidation .
  • Chloro (Target) : Increases lipophilicity and resistance to oxidative metabolism.

Implications for the Target Compound :

  • Fluorophenyl-piperazine could introduce unique Phase I/II metabolism pathways, necessitating specific toxicological studies.

Q & A

Q. What synthetic strategies are recommended for synthesizing N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Coupling Reactions : Oxalamide formation via condensation of carboxylic acid derivatives with amines.
  • Piperazine Functionalization : Introducing the 4-(4-fluorophenyl)piperazine moiety through nucleophilic substitution or reductive amination.
  • Purification : Use column chromatography (e.g., silica gel) or recrystallization for isolating intermediates.
    Experimental design (DoE) can optimize reaction parameters like temperature, solvent polarity, and catalyst loading to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and piperazine methylene groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% threshold for biological assays).
    Cross-referencing data with computational predictions (e.g., ACD/Labs Percepta) ensures accuracy .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorogenic substrates or radioligand binding.
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and selectivity in cancer vs. normal cell lines.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
    Include positive/negative controls to validate assay conditions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactions between variables:
FactorRange TestedOptimal Condition
Temperature60–120°C90°C
SolventDMF, THF, TolueneDMF
Catalyst Loading5–15 mol%10 mol%
Statistical tools (e.g., ANOVA) identify significant factors. Computational reaction path searches (e.g., quantum chemistry) predict transition states and intermediates .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) to identify outliers.
  • Troubleshooting : Check for assay interference (e.g., compound aggregation, solvent toxicity).
  • Structure-Activity Relationship (SAR) : Compare analogs to isolate key functional groups.
    Statistical software (e.g., R or Python) can model variability and validate reproducibility .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses with targets (e.g., serotonin receptors).
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over time (NAMD/GROMACS).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies.
    Cross-validate predictions with experimental IC₅₀ values from enzymatic assays .

Q. How to evaluate metabolic stability and pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
  • CYP450 Inhibition Screening : Assess potential drug-drug interactions.
  • Lipophilicity (LogP) : Determine via shake-flask method or HPLC retention time.
    Computational tools (e.g., SwissADME) predict absorption and BBB permeability .

Data Contradiction & Validation

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts vs. predicted values)?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
    Compare experimental data with computational predictions (e.g., ACD/Labs) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
    Refer to SDS guidelines for disposal and first-aid measures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.